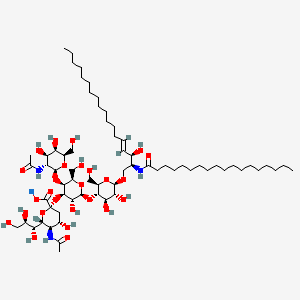

GM2-Ganglioside

Description

Properties

IUPAC Name |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H121N3O26.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71;/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88);/q;+1/p-1/b33-31+;/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCIBJIDUSQSAE-VUDKKWOPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H120N3NaO26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1406.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to GM2-Ganglioside: Structure, Function, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction to GM2-Ganglioside

This compound is a crucial glycosphingolipid, a class of lipids containing a carbohydrate component, predominantly found in the outer leaflet of the plasma membrane of cells, particularly in the nervous system.[1][2][3] Its intricate structure and localization within lipid rafts allow it to play a significant role in various cellular processes, including signal transduction, cell-to-cell recognition, and adhesion.[4][5] However, the accumulation of this compound due to enzymatic defects leads to a group of devastating neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses, most notably Tay-Sachs and Sandhoff diseases.[2][3] This guide provides a comprehensive overview of the structure and function of this compound, its pathological implications, and the experimental methodologies used for its study.

Structure of this compound

This compound is an amphipathic molecule, possessing both a hydrophobic lipid component and a hydrophilic carbohydrate chain.[6] Its fundamental structure consists of a ceramide backbone linked to a specific oligosaccharide chain containing a sialic acid residue.[6][7]

The ceramide portion is embedded within the cell membrane and is composed of a long-chain amino alcohol, sphingosine, and a fatty acid linked via an amide bond.[7] The length and degree of saturation of the fatty acid chain can vary, leading to different subspecies of GM2.

The oligosaccharide chain is attached to the primary hydroxyl group of the ceramide and extends into the extracellular space.[6] The specific sequence of monosaccharides in GM2 is:

N-acetylgalactosamine (GalNAc) -> (β1-4) -> Galactose (Gal) -> (β1-4) -> Glucose (Glc) -> (β1-1) -> Ceramide

A single molecule of N-acetylneuraminic acid (sialic acid or Neu5Ac) is attached to the galactose residue via an α2-3 linkage.[6] The presence of this sialic acid residue imparts a net negative charge to the ganglioside at physiological pH.[4]

The nomenclature "GM2" is derived from:

-

G : for ganglioside

-

M : for monosialo (containing one sialic acid)

-

2 : indicating it was the second monosialo-ganglioside to be characterized

Functions of this compound

This compound is a dynamic component of the cell membrane and is involved in several critical cellular functions:

-

Cell Signaling: this compound can modulate the activity of various signaling pathways. It has been shown to interact with receptor tyrosine kinases (RTKs) like the TrkA receptor, influencing neuronal differentiation and survival.[4][8] It can also interact with integrins, modulating downstream signaling pathways involving Focal Adhesion Kinase (FAK), Src, and Erk, thereby influencing cell migration.[9][10]

-

Cell Adhesion and Recognition: The carbohydrate portion of this compound can act as a recognition site for other cells and extracellular matrix components, playing a role in cell adhesion and cell-cell interactions.

-

Modulation of Apoptosis: Aberrant accumulation of this compound has been linked to the induction of apoptosis (programmed cell death).[11] This is thought to occur through mechanisms involving endoplasmic reticulum stress and the activation of pro-apoptotic proteins.[2]

-

Neuronal Development and Function: In the nervous system, gangliosides, including GM2, are essential for processes such as neurite outgrowth, synaptogenesis, and maintaining the stability of the myelin sheath.[1]

Clinical Significance: GM2 Gangliosidoses (Tay-Sachs and Sandhoff Diseases)

The catabolism of this compound occurs in the lysosomes and requires the enzymatic activity of β-hexosaminidase A (Hex A) and a cofactor protein, the GM2 activator protein .[2][7] Hex A is a heterodimer composed of an α and a β subunit.[12] Genetic mutations in the genes encoding these components lead to the accumulation of this compound, primarily in the neurons of the central nervous system, resulting in the GM2 gangliosidoses.[2][3]

-

Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of Hex A. This results in the accumulation of this compound.[1][3]

-

Sandhoff Disease: Caused by mutations in the HEXB gene, leading to a deficiency of the β-subunit of both Hex A and Hex B. This results in the accumulation of this compound and other glycosphingolipids.

-

GM2 Activator Deficiency (AB Variant): A rare form caused by mutations in the GM2A gene, leading to a non-functional GM2 activator protein.[7]

The progressive accumulation of this compound in neurons leads to their swelling and eventual death, causing severe neurodegeneration with symptoms including developmental regression, seizures, blindness, and ultimately, death in the infantile forms.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its associated enzyme.

| Parameter | Healthy Control (Brain Cortex) | Tay-Sachs Disease (Brain Cortex) | Reference |

| This compound Concentration (% of total gangliosides) | ~1-3% | >50% | [1] |

| Total Ganglioside-Sialic Acid (µg/g wet weight) | ~700-800 | Significantly elevated | [1] |

Table 1: this compound Concentration in Human Brain Cortex.

| Substrate | Isozyme | Km (mM) | Vmax (µmol/h/mg) | Reference |

| 4-MUG | Hex A | 0.6 - 0.7 | 15 - 20 | [13] |

| Hex B | 0.5 - 0.6 | 10 - 15 | [13] | |

| 4-MUGS | Hex A | 0.1 - 0.2 | 3 - 5 | [13] |

| Hex B | >10 | Very low | [13] | |

| GM2 Ganglioside | Hex A (with GM2AP) | ~0.05 - 0.1 | Not specified | [12] |

Table 2: Kinetic Parameters of Human β-Hexosaminidase Isozymes. (4-MUG: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide; 4-MUGS: 4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide)

Experimental Protocols

Ganglioside Extraction from Brain Tissue

This protocol is a modification of the Folch method for the extraction of total lipids followed by partitioning to enrich for gangliosides.

Materials:

-

Brain tissue

-

Methanol

-

0.9% NaCl solution

-

Orbital shaker

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize fresh brain tissue (1 g) in 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

-

Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

-

Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the liquid phase.

-

Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

-

The upper aqueous phase contains the gangliosides. Carefully collect this phase.

-

The lower chloroform phase contains other lipids.

-

The collected upper phase can be further purified by dialysis or solid-phase extraction.

-

Evaporate the purified ganglioside fraction to dryness under a vacuum or a stream of nitrogen.[14]

Thin-Layer Chromatography (TLC) for this compound Separation

TLC is a widely used technique for the qualitative analysis of ganglioside profiles.

Materials:

-

High-performance TLC (HPTLC) plates (silica gel 60)

-

Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v)

-

Resorcinol-HCl reagent for visualization

-

This compound standard

-

Oven

Procedure:

-

Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the sample and the GM2 standard onto the HPTLC plate.

-

Place the plate in a developing chamber pre-saturated with the developing solvent.

-

Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and dry it completely in an oven.

-

Spray the plate with the resorcinol-HCl reagent.

-

Heat the plate at 100-110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.

-

Compare the migration of the sample bands to the GM2 standard to identify the presence of GM2.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of this compound

LC-MS/MS is a powerful technique for the sensitive and specific quantification of different ganglioside species.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

C18 or HILIC analytical column.

Procedure:

-

Sample Preparation: The extracted and purified ganglioside sample is reconstituted in an appropriate solvent (e.g., methanol).

-

Chromatographic Separation:

-

Inject the sample onto the LC system.

-

Use a gradient elution program with mobile phases typically consisting of acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid to achieve separation of different ganglioside species.[6][14]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in negative ion mode for ganglioside analysis.

-

For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for GM2 and an internal standard.[6][15]

-

-

Data Analysis:

Beta-Hexosaminidase A Activity Assay

This assay measures the enzymatic activity of Hex A using a fluorogenic substrate.

Materials:

-

Cell or tissue lysate

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) as a substrate for total hexosaminidase activity.[17][18]

-

4-Methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (4-MUGS) as a specific substrate for Hex A.[13][17]

-

Citrate-phosphate buffer (pH 4.4)

-

Glycine-carbonate stop buffer (pH 10.5)

-

Fluorometer

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

To determine total hexosaminidase activity, incubate a known amount of lysate protein with the 4-MUG substrate in citrate-phosphate buffer at 37°C for a defined period (e.g., 30-60 minutes).

-

To specifically measure Hex A activity, perform a parallel incubation with the 4-MUGS substrate.

-

Stop the reaction by adding the glycine-carbonate stop buffer.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[5][19]

-

Calculate the enzyme activity as nanomoles of 4-MU released per hour per milligram of protein.

-

Hex A activity can be expressed as a percentage of the total hexosaminidase activity.[17]

Signaling Pathways and Molecular Interactions

This compound and Integrin Signaling

This compound has been shown to interact with integrin receptors, modulating downstream signaling pathways that are crucial for cell migration.[9][10] This interaction can lead to the activation of FAK and Src, which in turn activates the Ras-MAPK pathway, promoting cell motility.

Caption: GM2-Integrin signaling pathway leading to cell migration.

This compound Induced Apoptosis

The accumulation of this compound can trigger apoptosis through the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[2] This leads to the activation of the PERK pathway, upregulation of CHOP, and subsequent activation of the mitochondrial apoptotic cascade.

Caption: GM2-induced apoptotic pathway via ER stress.

References

- 1. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Diagnosis, Pathological Mechanisms, Clinical Impact, and Future Therapeutic Perspectives in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elevation of GM2 ganglioside during ethanol-induced apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. guo.chem.ufl.edu [guo.chem.ufl.edu]

- 17. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]

- 18. researchgate.net [researchgate.net]

- 19. hoelzel-biotech.com [hoelzel-biotech.com]

The intricate Pathway of GM2-Ganglioside Biosynthesis: A Technical Guide for Researchers

An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and analytical methodologies central to the synthesis of GM2-ganglioside, a critical player in neuronal function and disease.

This technical guide provides a comprehensive overview of the biosynthesis of this compound, a vital monosialoganglioside predominantly found in the neuronal cells of the central nervous system. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glycosphingolipid metabolism and its implications in health and disease. Herein, we delve into the core enzymatic steps, present key quantitative data, detail essential experimental protocols, and provide a visual representation of the biosynthetic pathway.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that occurs primarily in the Golgi apparatus. It begins with the formation of the precursor molecule, GM3-ganglioside, and proceeds through the sequential addition of sugar moieties by specific glycosyltransferases.

The central step in GM2 biosynthesis is the conversion of GM3 to GM2, a reaction catalyzed by the enzyme β-1,4-N-acetylgalactosaminyltransferase, commonly known as GM2/GD2 synthase (EC 2.4.1.92).[1][2] This enzyme facilitates the transfer of an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-N-acetylgalactosamine (UDP-GalNAc) to the galactose residue of GM3.[1] This critical step directs the metabolic flow towards the synthesis of the complex a-series gangliosides, including GM2.[1][3]

The overall biosynthetic route can be summarized as follows:

-

Ceramide Synthesis: The pathway originates in the endoplasmic reticulum with the synthesis of ceramide.

-

Lactosylceramide (B164483) Formation: Ceramide is then transported to the Golgi apparatus, where glucosylceramide synthase and lactosylceramide synthase catalyze the sequential addition of glucose and galactose to form lactosylceramide (Lac-Cer).

-

GM3 Synthesis: The enzyme GM3 synthase (sialyltransferase I) adds a sialic acid residue to lactosylceramide, forming GM3-ganglioside.

-

GM2 Synthesis: Finally, GM2/GD2 synthase transfers a GalNAc residue to GM3, yielding this compound.[1]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize the available quantitative data for the key enzyme, GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase).

| Enzyme | Organism | Substrate | Apparent Michaelis Constant (Km) |

| β-1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) | Human | GM3 | 0.5 mM |

| N-acetylgalactosaminyltransferase | Rat (Liver Golgi) | GM3 | 109 µM |

| Enzyme | Organism | Substrate | Maximum Velocity (Vmax) |

| N-acetylgalactosaminyltransferase | Rat (Liver Golgi) | GM3 | 5.8 nmol/mg-hr |

Experimental Protocols

A thorough understanding of this compound biosynthesis relies on robust experimental methodologies. This section provides detailed protocols for the extraction, purification, and analysis of gangliosides from biological samples.

Ganglioside Extraction from Cultured Cells

This protocol outlines two common methods for the extraction of total gangliosides from cultured cells.

Method 1: Folch Extraction

-

Cell Harvesting: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a small volume of water and homogenize.

-

Lipid Extraction: Add 20 volumes of chloroform/methanol (B129727) (2:1, v/v) to the cell homogenate. Vortex thoroughly for 15-20 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Upper Phase Collection: Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Re-extraction: Re-extract the lower organic phase and the protein interface with a small volume of chloroform/methanol/0.9% NaCl (1:10:10, v/v/v).

-

Pooling and Desalting: Pool the upper phases and desalt using a C18 solid-phase extraction (SPE) cartridge.

Method 2: Absolute Methanol Extraction

-

Cell Lysis: Lyse the washed cell pellet by sonication in a suitable buffer.

-

Methanol Addition: Add 10 volumes of ice-cold absolute methanol to the cell lysate.

-

Incubation: Incubate the mixture on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted gangliosides.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Purification of Gangliosides by Reverse-Phase Cartridge Chromatography

-

Cartridge Equilibration: Equilibrate a C18 SPE cartridge with sequential washes of methanol, water, and finally chloroform/methanol/water (3:48:47, v/v/v).

-

Sample Loading: Dissolve the dried ganglioside extract in the initial mobile phase and load it onto the equilibrated cartridge.

-

Washing: Wash the cartridge with water to remove salts and other polar impurities.

-

Elution: Elute the gangliosides with a stepwise or gradient elution of increasing concentrations of methanol in water, followed by pure methanol.

-

Drying: Collect the fractions containing gangliosides and dry them under nitrogen.

Analysis of Gangliosides by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use high-performance TLC (HPTLC) silica (B1680970) gel plates. Activate the plate by heating at 110-120°C for 30-60 minutes.

-

Sample Application: Dissolve the purified ganglioside extract in a small volume of chloroform/methanol (1:1, v/v). Apply the sample as a small spot or a narrow band onto the TLC plate.

-

Chromatogram Development: Develop the chromatogram in a TLC chamber pre-equilibrated with a suitable solvent system. A common solvent system for gangliosides is chloroform/methanol/0.2% aqueous CaCl2 (60:35:8, v/v/v).[4]

-

Visualization: After development, dry the plate and visualize the separated gangliosides using a specific staining reagent.

-

Resorcinol-HCl Staining (for Sialic Acid):

-

Prepare the resorcinol (B1680541) reagent by dissolving 200 mg of resorcinol in 10 mL of distilled water, then adding 80 mL of concentrated HCl and 0.25 mL of 0.1 M CuSO4. Make up the final volume to 100 mL with distilled water.[4]

-

Spray the dried TLC plate with the resorcinol reagent.

-

Cover the plate with a clean glass plate of the same size and heat at 95-110°C for 10-15 minutes.[4][5] Gangliosides will appear as purple-blue bands.

-

-

Orcinol-Sulfuric Acid Staining (for Glycans):

-

Prepare the orcinol (B57675) reagent by dissolving 200 mg of orcinol in 100 mL of 2 M sulfuric acid.[4]

-

Spray the dried TLC plate with the orcinol reagent.

-

Heat the plate at 110°C for 5-10 minutes.[4] Gangliosides will appear as violet-colored spots.

-

-

Characterization of Gangliosides by Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed structural characterization and quantification of gangliosides.

-

Sample Preparation: The purified ganglioside fraction is reconstituted in a solvent compatible with the LC-MS system, typically a mixture of acetonitrile (B52724) and water with a volatile modifier like ammonium (B1175870) acetate.

-

LC Separation: Separation is usually achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography.

-

MS Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for ganglioside analysis.

-

Data Acquisition: Acquire full scan MS data to determine the molecular weights of the gangliosides and tandem MS (MS/MS) data for structural elucidation by fragmentation analysis.

Visualizing the this compound Biosynthesis Pathway

The following diagrams illustrate the key steps in the this compound biosynthesis pathway and a typical experimental workflow for its analysis.

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for ganglioside analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. B4GALNT1 beta-1,4-N-acetyl-galactosaminyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Beta1,4-N-acetylgalactosaminyltransferase--GM2/GD2 synthase: a key enzyme to control the synthesis of brain-enriched complex gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Core of GM2-Ganglioside Degradation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the catabolism and degradation of GM2-ganglioside, a critical process for neuronal health. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neurodegenerative diseases, lysosomal storage disorders, and glycobiology. Herein, we delve into the intricate molecular machinery responsible for this compound breakdown, detail established experimental protocols for its study, and present key quantitative data to support future research and therapeutic development.

Introduction: The Critical Role of this compound Catabolism

This compound is a sialic acid-containing glycosphingolipid predominantly found in the plasma membrane of neuronal cells. Its proper degradation is essential for maintaining neuronal function and integrity. The catabolism of this compound occurs within the lysosome and is a multi-step process involving the coordinated action of the enzyme β-hexosaminidase A (Hex A) and its essential cofactor, the GM2 activator protein (GM2AP).

Deficiencies in any component of this catabolic pathway lead to the lysosomal accumulation of this compound, primarily in neurons, resulting in a group of devastating neurodegenerative disorders known as the GM2 gangliosidoses. These include Tay-Sachs disease, Sandhoff disease, and the AB variant of GM2 gangliosidosis.[1][2][3] Understanding the intricacies of this compound degradation is therefore paramount for the development of effective therapeutic strategies for these fatal conditions.

The Molecular Machinery of Degradation

The hydrolysis of this compound to GM3-ganglioside is the central event in its catabolism. This reaction is catalyzed by the lysosomal enzyme β-hexosaminidase A, a heterodimer composed of an α and a β subunit, encoded by the HEXA and HEXB genes, respectively.[4][5] However, Hex A alone cannot efficiently access its membrane-bound substrate. The GM2 activator protein, a small glycolipid transport protein, is required to solubilize this compound from the lysosomal membrane and present it to the active site of Hex A.[6][7][8]

The Catabolic Pathway

The degradation process can be summarized in the following key steps:

-

Recognition and Extraction: The GM2 activator protein recognizes and binds to this compound embedded within the intralysosomal vesicles.[7]

-

Solubilization and Transport: GM2AP extracts the this compound molecule from the lipid bilayer, forming a soluble GM2AP-GM2 complex.[7]

-

Presentation to Hex A: The GM2AP-GM2 complex interacts with β-hexosaminidase A.

-

Hydrolysis: The α-subunit of Hex A catalyzes the cleavage of the terminal N-acetylgalactosamine (GalNAc) residue from this compound.[4]

-

Product Release: The resulting GM3-ganglioside and N-acetylgalactosamine are released, and the GM2 activator protein is recycled for further rounds of substrate transport.

A visual representation of this pathway is provided below.

Quantitative Data in this compound Catabolism

Precise quantitative measurements are crucial for understanding the kinetics of this compound degradation and for evaluating the efficacy of potential therapeutic interventions. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of β-Hexosaminidase A

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/hr/µmol 4-MU-GlcNAc hydrolyzed/hr) | Conditions | Reference |

| Crude Rat Liver | This compound (<50 µM) | 5 | 6 | - | [9] |

| Crude Rat Liver | This compound (>50 µM) | 14 | 7 | - | [9] |

| Crude Rat Liver | This compound | 93 | 200 | 10 mM Sodium Taurocholate | [9] |

| Recombinant Human HexD3 | This compound | 13.7 ± 2.4 | Not Reported | In the presence of GM2AP | [10] |

| Recombinant Human HexM | This compound | 19.6 ± 2.5 | Not Reported | In the presence of GM2AP | [10] |

| Recombinant Human HexA | This compound | 14.5 ± 1.6 | Not Reported | In the presence of GM2AP | [10] |

Table 2: Lyso-GM2 Levels in Human Plasma

| Patient Group | Lyso-GM2 Concentration (nmol/L) | Reference |

| Control Subjects | < 2.0 | [11] |

| Infantile Sandhoff Disease | 12.7 | [11] |

| Adult Sandhoff Disease | 2.9 | [11] |

| Infantile Tay-Sachs Disease | 32.7 ± 5.1 | [11] |

| GM2A Deficiency | < 2.0 | [11] |

Table 3: this compound Accumulation in Disease Models

| Model System | Condition | This compound Levels | Reference |

| Hexa-/-Neu3-/- Mouse Model | Early-onset Tay-Sachs model | Progressive accumulation leading to premature death | [1] |

| Human iPSC-derived Neurons | Tay-Sachs and Sandhoff models | Massive accumulation over time | [12] |

| Induced Neuronal (iN) Cells from Tay-Sachs Patients | - | Robust accumulation | [13] |

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for advancing our understanding of this compound catabolism. This section provides detailed methodologies for key assays.

β-Hexosaminidase A Activity Assay Using a Fluorogenic Substrate

This protocol describes the measurement of Hex A activity using the artificial substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), which is specific for the α-subunit of Hex A.[5][14]

Materials:

-

Cell or tissue lysates

-

10 mM Sodium phosphate (B84403) buffer, pH 6.1, containing 5% glycerol

-

MUGS substrate solution (dissolved in appropriate buffer)

-

Citrate-phosphate buffer

-

Glycine/NaOH stop solution, pH 10.4

-

96-well black microtiter plate

-

Fluorometer (Excitation: 360-365 nm, Emission: 450 nm)

-

Incubator at 37°C

Procedure:

-

Lysate Preparation:

-

Pellet cells by centrifugation.

-

Resuspend the cell pellet in 10 mM sodium phosphate buffer, pH 6.1, with 5% glycerol.

-

Disrupt cells by sonication on ice.

-

Clarify the lysate by centrifugation at 4°C for 15 minutes.

-

Determine the total protein concentration of the cleared lysate.[14]

-

-

Assay Reaction:

-

Stopping the Reaction:

-

Add 100 µL of the glycine/NaOH stop solution to each well.[15]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate Hex A activity as nanomoles of 4-methylumbelliferone (B1674119) (MU) released per hour per milligram of total protein.[14]

-

Workflow Diagram:

GM2 Activator Protein-Assisted GM2 Degradation Assay

This assay measures the ability of the GM2 activator protein to facilitate the degradation of this compound by Hex A.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Phosphatidylinositol (PI)

-

Cholesterol

-

1mM Tris buffer, pH 7.4

-

Recombinant β-hexosaminidase A (Hex A)

-

Recombinant GM2 activator protein (GM2AP)

-

Method for quantifying GM3-ganglioside (e.g., HPLC, mass spectrometry)

Procedure:

-

Liposome Preparation:

-

Prepare liposomes containing this compound, phosphatidylcholine, phosphatidylinositol, and cholesterol at a specified molar ratio (e.g., 10:50:20:20).

-

Mix the lipids in an appropriate solvent.

-

Dry the lipid mixture under vacuum.

-

Resuspend the dried lipid film in 1mM Tris buffer, pH 7.4, to a final GM2 concentration of 1 mg/mL.[10]

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the prepared liposomes, recombinant Hex A, and recombinant GM2AP.

-

Incubate the reaction mixture under conditions that mimic the lysosomal environment (e.g., acidic pH).

-

-

Analysis of Degradation:

-

Stop the reaction at various time points.

-

Extract the lipids from the reaction mixture.

-

Quantify the amount of GM3-ganglioside produced using a suitable analytical method.

-

Logical Relationship Diagram:

Conclusion and Future Directions

The catabolism of this compound is a fundamental process for neuronal homeostasis, and its disruption has catastrophic consequences. This technical guide has provided a detailed overview of the molecular players, quantitative parameters, and experimental methodologies central to the study of this pathway.

Future research should focus on elucidating the precise molecular interactions between GM2AP, this compound, and Hex A to enable the rational design of small molecule chaperones or enzyme replacement therapies. Furthermore, the development of more sensitive and high-throughput assays will be crucial for screening compound libraries aimed at restoring or enhancing the activity of the this compound degradation pathway. A deeper understanding of the downstream pathological events triggered by this compound accumulation will also be vital for identifying novel therapeutic targets to ameliorate the devastating effects of GM2 gangliosidoses.

References

- 1. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. HEXA Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]

- 6. The GM2 activator protein, its roles as a co-factor in GM2 hydrolysis and as a general glycolipid transport protein [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand Extraction Properties of the GM2 Activator Protein and Its Interactions with Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Cellulo Examination of a Beta-Alpha Hybrid Construct of Beta-Hexosaminidase A Subunits, Reported to Interact with the GM2 Activator Protein and Hydrolyze GM2 Ganglioside | PLOS One [journals.plos.org]

- 9. Kinetics of rat liver GM2 ganglioside-beta-D-N-acetylhexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracerebroventricular administration of a modified hexosaminidase ameliorates late-stage neurodegeneration in a GM2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lyso-GM2 Ganglioside: A Possible Biomarker of Tay-Sachs Disease and Sandhoff Disease | PLOS One [journals.plos.org]

- 12. Phenotypic characterisation of human iPSC neuronal models of GM2 gangliosidoses [repository.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hoelzel-biotech.com [hoelzel-biotech.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Subcellular Localization of GM2-Ganglioside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of GM2-ganglioside, a critical sphingolipid in cellular function and disease. This document details the distribution of GM2 within various cellular compartments, outlines the experimental protocols used for its study, and visualizes the key pathways and workflows involved in its synthesis, trafficking, and degradation.

Quantitative Distribution of this compound

The precise quantitative distribution of this compound across subcellular compartments is crucial for understanding its physiological roles and its misregulation in disease states such as Tay-Sachs and Sandhoff diseases. While comprehensive quantitative data for all organelles in a single healthy cell line remains elusive in the literature, studies on neuronal cell models provide valuable insights.

The following table summarizes quantitative data on this compound abundance in whole cells and plasma membrane-enriched fractions from induced pluripotent stem cell-derived neurons (i3Neurons), including a control (SCRM) and a model for Tay-Sachs disease (ΔHEXA), where GM2 accumulation is expected.

| Cell Line | Subcellular Fraction | GM2 Abundance (pmol/2x10^6 cells) |

| SCRM (Control) | Whole Cell | ~10 |

| ΔHEXA (Tay-Sachs Model) | Whole Cell | ~250 |

| SCRM (Control) | Plasma Membrane-Enriched | Undetectable |

| ΔHEXA (Tay-Sachs Model) | Plasma Membrane-Enriched | ~50 (at 14 days in vitro) |

| ΔHEXA (Tay-Sachs Model) | Plasma Membrane-Enriched | ~250 (at 28 days in vitro) |

Note: This data is derived from a study on a disease model and may not represent the physiological distribution in healthy, mature neurons. In healthy cells, GM2 is a minor ganglioside at the plasma membrane.

This compound Lifecycle: Synthesis, Trafficking, and Degradation

This compound, like other glycosphingolipids, undergoes a complex lifecycle within the cell, involving synthesis in the secretory pathway, residence in the plasma membrane, and eventual degradation in the lysosome.

Biosynthesis and Anterograde Trafficking

The synthesis of this compound begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. Ceramide, synthesized in the ER, is transported to the Golgi where it is sequentially glycosylated. The final step in GM2 synthesis is the addition of a GalNAc residue to GM3 by the enzyme GM2/GD2 synthase. From the trans-Golgi network, newly synthesized GM2 is packaged into vesicles and transported to the plasma membrane, where it integrates into the outer leaflet, particularly within lipid rafts.[1][2]

Endocytosis and Lysosomal Degradation

This compound at the plasma membrane can be internalized through endocytosis. The resulting endocytic vesicles mature into late endosomes, which then fuse with lysosomes. Inside the acidic environment of the lysosome, GM2 is degraded by the enzyme β-hexosaminidase A (HexA). For HexA to access the membrane-bound GM2, the GM2 activator protein (GM2AP) is required. GM2AP extracts GM2 from the intralysosomal vesicles and presents it to HexA for hydrolysis of the terminal N-acetylgalactosamine, converting GM2 to GM3.[1][3]

Experimental Protocols

Accurate determination of this compound subcellular localization requires a combination of meticulous experimental techniques.

Subcellular Fractionation for Lipid Analysis

This protocol describes a general workflow for isolating various subcellular organelles for subsequent lipid analysis, including this compound quantification.

Protocol:

-

Cell Lysis: Homogenize cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Perform a low-speed spin (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cytoskeletal components.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria, lysosomes, and peroxisomes.

-

Subject the second supernatant to high-speed ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (ER and Golgi). The final supernatant is the cytosolic fraction.

-

-

Density Gradient Centrifugation: For further purification of organelles from the mixed pellets (e.g., separating lysosomes from mitochondria), resuspend the pellet and layer it on top of a density gradient (e.g., sucrose or OptiPrep™) and centrifuge at high speed. Organelles will migrate to their isopycnic point in the gradient and can be collected as distinct bands.

-

Purity Assessment: Validate the purity of each fraction by Western blotting for organelle-specific marker proteins.

Ganglioside Extraction and Quantification by Mass Spectrometry

This protocol outlines the steps for extracting gangliosides from isolated subcellular fractions and quantifying GM2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Protocol:

-

Lipid Extraction:

-

To the aqueous suspension of the subcellular fraction, add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to create a biphasic system.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper aqueous phase, which contains the gangliosides.

-

-

Purification:

-

Purify the ganglioside-containing aqueous phase using C18 solid-phase extraction cartridges to remove salts and other contaminants.

-

Elute the purified gangliosides with methanol.

-

-

Quantification by LC-MS/MS:

-

Analyze the purified ganglioside fraction using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Employ a suitable chromatography column (e.g., HILIC) to separate different ganglioside species.

-

Use electrospray ionization (ESI) in negative ion mode for detection.

-

Quantify GM2 levels by multiple reaction monitoring (MRM), using a deuterated GM1 internal standard for normalization.[4]

-

Immunofluorescence Staining of this compound

This protocol provides a method for visualizing the subcellular localization of this compound in cultured cells using immunofluorescence microscopy.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific for this compound (e.g., mouse anti-GM2 monoclonal IgM) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgM) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the subcellular localization of this compound using a confocal microscope. Co-staining with antibodies against organelle-specific markers can be performed to confirm localization.

-

Conclusion

The subcellular localization of this compound is tightly regulated, with its synthesis in the ER and Golgi, primary residence in the plasma membrane, and degradation in the lysosomes. Dysregulation of this intricate trafficking and metabolism leads to the pathological accumulation of GM2 in lysosomes, characteristic of GM2 gangliosidoses. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this compound, which is essential for advancing our understanding of its function in health and disease and for the development of novel therapeutic strategies.

References

- 1. GM2 Gangliosidoses: Clinical Features, Pathophysiological Aspects, and Current Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The GM2 gangliosidoses: Unlocking the mysteries of pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography/electrospray ionisation-tandem mass spectrometry quantification of GM2 gangliosides in human peripheral cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of GM2-Ganglioside: A Technical Chronicle of a Molecular Culprit

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate landscape of cellular biology is replete with molecules that play dual roles, essential for normal function but catastrophic in their absence or excess. GM2-ganglioside is a prime example of such a molecule. This technical guide delves into the discovery of this compound, its historical context intertwined with the devastating neurodegenerative disorder, Tay-Sachs disease, and the scientific milestones that unraveled its molecular underpinnings. We will explore the key experimental protocols that were pivotal in its identification and characterization, present quantitative data on its accumulation in disease, and visualize the signaling pathways it modulates. This document serves as a comprehensive resource for professionals in neuroscience, cell biology, and drug development, providing a foundational understanding of this compound's role in health and disease.

Historical Context: Unraveling a Neurodegenerative Mystery

The story of this compound is inextricably linked to the clinical observations of Tay-Sachs disease. The timeline below highlights the key discoveries that paved the way for our current understanding.

-

1881: British ophthalmologist Waren Tay described a "cherry-red spot" on the retina of an infant with progressive neurological degeneration. This clinical sign would become a hallmark of what would later be known as Tay-Sachs disease.

-

1887: American neurologist Bernard Sachs provided a detailed clinical and pathological description of the disease, noting the swollen, degenerating neurons in the brains of affected children. He also recognized the familial nature of the disorder, observing its prevalence in families of Ashkenazi Jewish descent.

-

1930s-1940s: Ernst Klenk, a German biochemist, made a pivotal breakthrough by isolating and characterizing a new class of glycolipids from the brains of patients with Tay-Sachs disease, which he termed "gangliosides" due to their abundance in ganglion cells. This marked the first biochemical link to the disease.

-

1962: Lars Svennerholm, a Swedish neurochemist, further refined the understanding of gangliosides and specifically identified the accumulating substance in Tay-Sachs disease as "GM2 ganglioside," establishing its definitive structure.

-

1968: The work of two independent research groups, led by Shintaro Okada and John S. O'Brien in the United States, and Konrad Sandhoff in Germany, converged to identify the enzymatic basis of Tay-Sachs disease. They demonstrated a profound deficiency of the enzyme β-hexosaminidase A (HexA) in the tissues of Tay-Sachs patients.[1] This discovery was a monumental step, providing a clear biochemical marker for the disease.

-

1985: The gene encoding the α-subunit of the HexA enzyme, HEXA, was cloned, opening the door to understanding the genetic basis of Tay-Sachs disease and enabling the development of molecular diagnostic tools.

Quantitative Data: The Biochemical Signature of Disease

The defining characteristic of Tay-Sachs disease is the massive accumulation of this compound in neuronal lysosomes and the corresponding deficiency in HexA enzyme activity. The following tables summarize the stark quantitative differences observed between healthy individuals and those with Tay-Sachs disease.

Table 1: this compound Concentration in Human Brain (Cerebral Gray Matter)

| Condition | This compound Concentration (µmol/g fresh tissue) | Percentage of Total Gangliosides |

| Healthy Control (Age-matched) | Trace amounts | < 1% |

| Tay-Sachs Disease | 12.2 | 86%[2] |

| Sandhoff Disease | 13.0 | 87%[2] |

Table 2: β-Hexosaminidase A (HexA) Enzyme Activity

| Status | Source | HexA Activity (% of total hexosaminidase activity) | HexA Activity (nmol/min/mg protein or nmol/min/mL) |

| Healthy Individual | Leukocytes | 63 - 75% | >=16.4 - 36.2 nmol/min/mg |

| Tay-Sachs Carrier | Leukocytes | 20 - 49% | Reduced from normal |

| Tay-Sachs Patient | Leukocytes | 0 - 5% | Severely deficient |

| Healthy Individual | Serum | 56 - 80% | 10.4 - 23.8 nmol/min/mL |

| Tay-Sachs Carrier | Serum | Reduced from normal | Reduced from normal |

| Tay-Sachs Patient | Serum | 0 - 5% | Severely deficient |

Note: Reference ranges can vary slightly between laboratories.[3][4][5]

Experimental Protocols: The Methodologies of Discovery

The elucidation of this compound's role in Tay-Sachs disease was dependent on the development and application of specific biochemical techniques. Below are detailed methodologies for two key experimental procedures.

Ganglioside Extraction and Analysis from Brain Tissue (Adapted from Svennerholm and Fredman, 1980)

This method allows for the quantitative isolation of gangliosides from brain tissue.

Protocol:

-

Homogenization: Homogenize brain tissue (gray matter) in 19 volumes of chloroform:methanol (1:2, v/v) to a final volume of 20 times the tissue weight.

-

Extraction: Stir the homogenate for 1 hour at room temperature and then centrifuge at 3000 x g for 10 minutes. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with 10 volumes of chloroform:methanol (2:1, v/v), stir for 1 hour, and centrifuge as before. Combine the supernatants.

-

Phase Partitioning: Add 0.2 volumes of 0.88% KCl to the combined supernatants to create a biphasic system. Mix thoroughly and allow the phases to separate by standing overnight at 4°C or by centrifugation.

-

Isolation of Gangliosides: The upper aqueous phase contains the gangliosides. Carefully collect this phase.

-

Purification: Dialyze the ganglioside-containing upper phase against distilled water for 72 hours at 4°C, with frequent water changes, to remove salts and other small molecules.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the purified ganglioside fraction.

-

Analysis by Thin-Layer Chromatography (TLC):

-

Dissolve the lyophilized gangliosides in chloroform:methanol (1:1, v/v).

-

Spot the samples onto a high-performance TLC (HPTLC) silica (B1680970) gel plate.

-

Develop the plate in a chromatography chamber with a solvent system of chloroform:methanol:0.25% aqueous CaCl2 (60:35:8, v/v/v).

-

Visualize the ganglioside bands by spraying with a resorcinol-HCl reagent and heating. This compound will appear as a distinct band, which can be quantified by densitometry.

-

β-Hexosaminidase A (HexA) Enzyme Assay (Adapted from Okada and O'Brien, 1969)

This fluorometric assay is used to determine the activity of HexA in biological samples like leukocytes or serum.

Protocol:

-

Sample Preparation: Prepare a lysate from isolated leukocytes or use serum directly.

-

Substrate Preparation: Prepare a solution of the artificial fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG), in a citrate-phosphate buffer (pH 4.4).

-

Heat Inactivation of HexA: To differentiate HexA from the heat-stable HexB isoenzyme, prepare two sets of sample aliquots. Heat one set at 52°C for 2-3 hours to inactivate HexA, leaving HexB activity intact. Keep the other set on ice.

-

Enzyme Reaction:

-

Add the 4-MUG substrate solution to both the heated and unheated sample aliquots.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction: Stop the reaction by adding a high pH buffer, such as 0.2 M glycine-carbonate buffer (pH 10.7). This also enhances the fluorescence of the product.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

-

Calculation of HexA Activity:

-

The fluorescence from the unheated sample represents the total hexosaminidase activity (HexA + HexB).

-

The fluorescence from the heated sample represents the HexB activity.

-

HexA activity is calculated by subtracting the HexB activity from the total activity.

-

Results are typically expressed as a percentage of total hexosaminidase activity or in nmol of substrate hydrolyzed per hour per mg of protein.[6]

-

Mandatory Visualizations: Pathways and Workflows

This compound Catabolism and the Defect in Tay-Sachs Disease

The following diagram illustrates the normal lysosomal degradation pathway of this compound and the enzymatic block that occurs in Tay-Sachs disease.

Caption: this compound catabolism pathway and the enzymatic defect in Tay-Sachs disease.

Diagnostic Workflow for Tay-Sachs Disease

This diagram outlines the typical experimental workflow for the diagnosis of Tay-Sachs disease, from clinical suspicion to confirmatory testing.

Caption: A typical workflow for the diagnosis of Tay-Sachs disease.

This compound Modulated Signaling Pathway

Recent research has implicated this compound in the modulation of cell signaling pathways, particularly through its interaction with integrins. This diagram illustrates a proposed signaling cascade.[7][8]

Caption: Proposed signaling pathway modulated by this compound interaction with integrins.

Conclusion and Future Directions

The discovery of this compound and its central role in the pathogenesis of Tay-Sachs disease stands as a landmark achievement in the fields of biochemistry and medical genetics. From the initial clinical observations to the precise identification of the molecular defect, the journey of discovery has provided profound insights into lysosomal storage diseases and the critical importance of ganglioside metabolism in neuronal health. The experimental protocols developed along the way have become standard diagnostic tools and have laid the groundwork for ongoing research into therapeutic interventions.

For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, the quantitative biochemical changes, and the molecular pathways associated with this compound is paramount. Current research focuses on developing novel therapeutic strategies, including gene therapy, substrate reduction therapy, and pharmacological chaperones, all of which are built upon the foundational knowledge detailed in this guide. The continued exploration of this compound's function in both normal and pathological states will undoubtedly uncover new avenues for the treatment of Tay-Sachs disease and other related neurodegenerative disorders.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Composition of gangliosides and neutral glycosphingolipids of brain in classical Tay-Sachs and Sandhoff disease: more lyso-GM2 in Sandhoff disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexosaminidase A and Total, Serum or Leukocytes | MLabs [mlabs.umich.edu]

- 4. bjhlab.testcatalog.org [bjhlab.testcatalog.org]

- 5. Hexosaminidase A and Total Hexosaminidase, Leukocytes [testguide.labmed.uw.edu]

- 6. cocukmetabolizma.com [cocukmetabolizma.com]

- 7. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GM2-Ganglioside Variants and Isoforms for Researchers and Drug Development Professionals

Introduction

GM2 gangliosides are a class of sialic acid-containing glycosphingolipids that play crucial roles in the central nervous system and are implicated in various pathological conditions, including lysosomal storage disorders and cancer. This technical guide provides a comprehensive overview of GM2-ganglioside variants and isoforms, their metabolism, and their involvement in cellular signaling. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Structure and Variants of this compound

GM2 ganglioside is a complex lipid composed of a ceramide backbone linked to an oligosaccharide chain containing N-acetylneuraminic acid (sialic acid). The core structure is designated as β-GalNAc-(1-4)-[α-Neu5Ac-(2-3)-]β-Gal-(1-4)-β-Glc-(1-1)-Cer.[1] Variations in this basic structure give rise to different isoforms and variants.

Ceramide Moiety Variants

The ceramide portion, consisting of a sphingoid base and a fatty acid, is a major source of structural diversity.[2] The length and degree of unsaturation of both the fatty acid and the long-chain base can vary, leading to a wide array of GM2 species.[2] For example, in the brain of Tay-Sachs patients, the major GM2 species contain ceramides (B1148491) with d18:1-18:0 (40.5%), d20:1-18:0 (31%), and d18:1-20:0 (12%).[1] Minor species with other ceramide compositions have also been identified.[1] This variation in the lipid tail can influence the biophysical properties of the ganglioside and its insertion into cell membranes.

Sialic Acid Variants

The sialic acid residue can also vary. The two most common forms in mammals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), which differ by a single hydroxyl group.[3] While Neu5Ac is the predominant form in humans, Neu5Gc can be found in some human tumors.[3][4] This difference can have significant implications for the immunogenicity and biological function of GM2 gangliosides.[3]

O-Acetylated Variants

Another level of complexity is introduced by the O-acetylation of the sialic acid residue, most commonly at the C9 position.[5] O-acetylated gangliosides, such as O-acetyl-GM2, are often considered oncofetal antigens as their expression is low in normal adult tissues but re-expressed in various cancers.[5] This modification can alter the ganglioside's role in cellular processes and its recognition by antibodies.[6]

Metabolism of this compound

The cellular concentration of GM2 ganglioside is tightly regulated by a balance between its biosynthesis and degradation.

Biosynthesis Pathway

The synthesis of GM2 ganglioside occurs in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. The key enzyme in the final step is GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase 1), which transfers an N-acetylgalactosamine (GalNAc) residue to GM3 ganglioside to form GM2.[7]

Degradation Pathway and Associated Disorders

The degradation of GM2 ganglioside occurs in the lysosome and requires the coordinated action of the enzyme β-hexosaminidase A (Hex A) and the GM2 activator protein (GM2AP).[8] Hex A is a heterodimer composed of an α- and a β-subunit, encoded by the HEXA and HEXB genes, respectively.[8] GM2AP is a small lipid-binding protein that extracts GM2 from the lysosomal membrane and presents it to Hex A for hydrolysis.[9]

Defects in any of these three components lead to the accumulation of GM2 ganglioside in lysosomes, resulting in a group of fatal neurodegenerative disorders known as the GM2 gangliosidoses.[10]

-

Tay-Sachs disease: Caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of Hex A.

-

Sandhoff disease: Caused by mutations in the HEXB gene, resulting in a deficiency of the β-subunit of both Hex A and Hex B.

-

GM2 Activator Deficiency (AB Variant): Caused by mutations in the GM2A gene, leading to a non-functional GM2 activator protein.[11]

This compound Isoforms and Related Proteins

GM2 Activator Protein Isoforms

The human GM2A gene can produce different transcript variants through alternative splicing, resulting in at least two protein isoforms.[12] Isoform 1 is the longer, canonical form, while isoform 2 is a shorter variant resulting from an alternate splice site in the 3' coding region.[12] The functional differences between these isoforms are still under investigation.

Quantitative Data

Quantitative analysis of GM2 gangliosides and related enzymes is crucial for understanding their roles in health and disease.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics of β-Hexosaminidase A | |||

| Km for 4-MUGS | ~0.5-1.0 mM | Human placental Hex A | [4] |

| Vmax for 4-MUGS | Varies with enzyme prep | Human placental Hex A | [4] |

| Inhibition of β-Hexosaminidase A | |||

| Ki of Pyrimethamine | 13 µM (at pH 4.5) | Human Hex A | [13] |

| IC50 of Pyrimethamine | ~5-13 µM (at pH 4.3) | Human Hex isozymes | [13] |

| GM2 Ganglioside Levels | |||

| GM2 in normal human brain | Varies by region | Human brain | [14][15] |

| GM2 increase in Tay-Sachs brain | Significant accumulation | Human Tay-Sachs brain | [1] |

| Ceramide Composition of GM2 in Tay-Sachs Brain | |||

| d18:1-18:0 | 40.5% | Human Tay-Sachs brain | [1] |

| d20:1-18:0 | 31% | Human Tay-Sachs brain | [1] |

| d18:1-20:0 | 12% | Human Tay-Sachs brain | [1] |

Signaling Pathways Involving this compound

GM2 gangliosides are not merely structural components of cell membranes; they are also active participants in various signaling pathways.

Neuronal Apoptosis via the PERK Pathway

In GM2 gangliosidoses, the accumulation of GM2 in the endoplasmic reticulum (ER) can lead to ER stress and trigger the unfolded protein response (UPR). One of the key sensors of the UPR is the protein kinase RNA-like endoplasmic reticulum kinase (PERK). Activation of PERK can lead to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), ultimately resulting in neuronal apoptosis.[16]

Regulation of Receptor Tyrosine Kinase (RTK) Signaling

Gangliosides, including GM2, can modulate the activity of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[17][18][19] They can influence receptor dimerization, phosphorylation, and downstream signaling cascades.[18] For example, GM2 can interact with integrins and modulate the phosphorylation of focal adhesion kinase (FAK), Src, and Erk, thereby promoting cancer cell migration.[7]

Experimental Protocols

Extraction and Purification of Gangliosides from Cell Culture

This protocol outlines a common method for the extraction and purification of gangliosides from cultured cells.

Protocol:

-

Cell Harvesting: Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in distilled water and homogenize using a sonicator or Dounce homogenizer.

-

Lyophilization: Freeze-dry the cell homogenate to a powder.

-

Lipid Extraction: Extract the total lipids from the lyophilized powder with chloroform:methanol (1:1, v/v) with vigorous mixing or sonication.

-

Centrifugation: Centrifuge the mixture and carefully collect the supernatant containing the total lipid extract.

-

Solvent Partitioning: Dry the lipid extract under a stream of nitrogen. Resuspend the dried lipids in a di-isopropyl ether/1-butanol/50 mM aqueous NaCl solution and vortex thoroughly. Centrifuge to separate the phases.

-

Collection of Gangliosides: Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Desalting: Apply the aqueous phase to a pre-conditioned C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with water to remove salts and other hydrophilic contaminants.

-

Elution: Elute the purified gangliosides from the SPE cartridge with methanol.

-

Drying and Storage: Dry the eluted gangliosides under a stream of nitrogen and store at -20°C or below.

β-Hexosaminidase A Activity Assay using 4-MUG Substrate

This fluorometric assay is commonly used to measure the activity of β-hexosaminidase A in cell lysates or purified enzyme preparations.[20]

Materials:

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) substrate solution (e.g., 1.25 mM in citrate-phosphate buffer, pH 4.1).[20]

-

Stop solution (e.g., 0.25 M glycine-carbonate buffer, pH 10.4).[20]

-

Cell lysate or purified enzyme.

-

Fluorometer (Excitation: 365 nm, Emission: 445 nm).

Protocol:

-

Sample Preparation: Prepare cell lysates by sonication or freeze-thawing in an appropriate buffer. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well black plate, add a small volume of cell lysate or purified enzyme.

-

Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.

-

Calculation: Calculate the enzyme activity based on a standard curve of 4-MU and normalize to the protein concentration and incubation time.

Analysis of this compound Variants by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of different this compound species.[21][22]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QTRAP or Orbitrap).[23]

-

Reversed-phase or HILIC chromatography column.[24]

General Procedure:

-

Sample Preparation: Extract and purify gangliosides as described in Protocol 6.1.

-

Chromatographic Separation: Inject the purified ganglioside sample onto the LC system. Separate the different GM2 species based on their ceramide chain length and unsaturation using an appropriate gradient of mobile phases.[24]

-

Mass Spectrometric Detection: Introduce the eluent from the LC into the mass spectrometer. Ionize the gangliosides (typically in negative ion mode) and perform tandem mass spectrometry (MS/MS) to generate fragment ions characteristic of the glycan headgroup and the ceramide backbone.[21]

-

Data Analysis: Identify and quantify the different GM2 species by their specific precursor and product ion masses and retention times.[21]

Conclusion

This technical guide has provided a detailed overview of this compound variants and isoforms, their metabolism, and their roles in cellular signaling. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working in the fields of lysosomal storage diseases, neurobiology, and oncology. A thorough understanding of the complexities of this compound biology is essential for the development of novel diagnostic and therapeutic strategies targeting these important molecules.

References

- 1. scribd.com [scribd.com]

- 2. lipotype.com [lipotype.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. [PDF] O-acetylated gangliosides: Structure, biosynthesis, immunogenicity, functions and their potential for cancer immunotherapy | Semantic Scholar [semanticscholar.org]

- 7. Ganglioside GM2 mediates migration of tumor cells by interacting with integrin and modulating the downstream signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 11. GM2A gene: MedlinePlus Genetics [medlineplus.gov]

- 12. GM2A ganglioside GM2 activator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. PYRIMETHAMINE AS A POTENTIAL PHARMACOLOGICAL CHAPERONE FOR LATE-ONSET FORMS OF GM2 GANGLIOSIDOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Interaction of ganglioside GD3 with an EGF receptor sustains the self-renewal ability of mouse neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gangliosides influence EGFR/ErbB2 heterodimer stability but they do not modify EGF-dependent ErbB2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Membrane Regulation of EGFR Signaling by Gangliosides [opendermatologyjournal.com]

- 20. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]

- 21. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. GM2A ganglioside GM2 activator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Intricate Regulation of GM2-Ganglioside Expression: A Technical Guide for Researchers

A comprehensive overview of the synthesis, degradation, and regulatory networks governing GM2-ganglioside homeostasis, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the core molecular mechanisms that control the expression of this compound, a critical sphingolipid in neuronal cell membranes. Dysregulation of this compound levels is the hallmark of a class of devastating neurodegenerative lysosomal storage disorders, collectively known as the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. A thorough understanding of the regulatory landscape of this compound is paramount for the development of novel therapeutic strategies for these and other related neurological conditions. This document provides a detailed examination of the transcriptional and post-translational control of the key enzymes involved, summarizes quantitative data, outlines experimental protocols, and visualizes the associated molecular pathways.

The this compound Metabolic Hub: Synthesis and Degradation

The cellular concentration of this compound is meticulously controlled by a delicate balance between its synthesis and degradation.

1.1. Biosynthesis of this compound

The synthesis of this compound is a stepwise process occurring in the Golgi apparatus. The key enzyme in the final step of its production is β-1,4-N-acetyl-galactosaminyltransferase (GM2/GD2 synthase) , encoded by the B4GALNT1 gene. This enzyme catalyzes the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the precursor ganglioside GM3, forming GM2.[1] The availability of the precursor, GM3, is also a crucial factor in the rate of GM2 synthesis.

1.2. Lysosomal Degradation of this compound

The catabolism of this compound takes place in the lysosome and requires the concerted action of two key components:

-

β-Hexosaminidase A (HexA): This heterodimeric enzyme, composed of an α-subunit and a β-subunit (encoded by the HEXA and HEXB genes, respectively), is responsible for cleaving the terminal β-linked N-acetylgalactosamine from this compound.[2][3]

-

GM2 Activator Protein (GM2AP): This small, non-enzymatic protein is essential for the degradation of this compound.[4] GM2AP acts as a lipid transfer protein, extracting GM2 from the lysosomal membrane and presenting it to the active site of HexA for hydrolysis.[5]

Defects in any of these three components—the α-subunit of HexA, the β-subunit of HexA, or GM2AP—lead to the accumulation of this compound in the lysosomes, primarily in neurons, resulting in the severe neuropathology characteristic of the GM2 gangliosidoses.

Transcriptional Regulation of Key Enzymes

The expression of the enzymes central to this compound metabolism is tightly controlled at the transcriptional level, involving specific promoter elements and transcription factors.

2.1. Regulation of GM2/GD2 Synthase (B4GALNT1) Expression

The promoter of the B4GALNT1 gene is characteristic of a housekeeping gene, being TATA-less and lacking a CCAAT box, but rich in GC boxes. Its expression is regulated by a complex interplay of transcription factors, including:

-

Sp1 and HDAC1: These factors can act as repressors of B4GALNT1 transcription. Knockdown of either Sp1 or HDAC1 has been shown to increase GM2-synthase transcription.[6]

-

Other Potential Transcription Factors: Analysis of the B4GALNT1 promoter has identified potential binding sites for a number of other transcription factors, including AML1a, c-Ets-1, Cdc5, En-1, FOXD1, GATA-2, HEN1, p53, POU2F1, and POU2F1a, suggesting a complex regulatory network.[7]

2.2. Regulation of β-Hexosaminidase A Subunit Genes (HEXA and HEXB)

The expression of the HEXA and HEXB genes is also under stringent transcriptional control.

-

HEXA Promoter: Essential promoter sequences for HEXA expression have been identified within a 40-base pair region located 60 to 100 base pairs upstream of the ATG initiation codon.[8] This region contains potential binding sites for the transcription factors NF-E1 and AP-2 , as well as two potential half-sites for the estrogen response element.[8] Additionally, an E-box/CLEAR (Coordinated Lysosomal Expression and Regulation) motif has been identified in the HEXA promoter, which is a target for basic helix-loop-helix (bHLH) transcription factors and is known to regulate the transcription of lysosomal genes.[1] Other potential transcription factors that may regulate HEXA expression include ARP-1, ATF6, HTF, p53, RFX1, and USF-1/2.[9]

-

HEXB Promoter: The critical promoter region for the HEXB gene has been localized to a 60-base pair segment situated 90 to 150 base pairs upstream of the start codon.[8] A 12-base pair essential element within this region contains two potential binding sites for the transcription factor AP-1 .[8] The 5'-untranslated region of the HEXB gene has been shown to be vital for its promoter activity in microglia.[10] Other potential transcription factors for the HEXB gene include AML1a, Brachyury, Cdc5, E47, Ik-2, Pax-4a, POU2F1, S8, and Tal-1.[11]

Post-Translational Regulation

Following translation, the enzymes involved in this compound metabolism undergo several post-translational modifications that are crucial for their proper folding, stability, trafficking, and enzymatic activity.

3.1. GM2/GD2 Synthase

-

Dimerization: GM2/GD2 synthase is released from the Golgi membrane as a disulfide-bonded dimer.[12]

-

S-acylation: The enzyme undergoes S-acylation at conserved cysteine residues near the transmembrane domain, a modification that is controlled by dimer formation.[6]

-

N-glycosylation: The protein has predicted N-linked glycosylation sites at asparagine residues 179 and 274.[10]

3.2. β-Hexosaminidase A

-